molecular formula C8H14BNO2S B15225616 (5-(Diethylamino)thiophen-2-yl)boronic acid

(5-(Diethylamino)thiophen-2-yl)boronic acid

Katalognummer: B15225616
Molekulargewicht: 199.08 g/mol
InChI-Schlüssel: UVUJHEPXYRQMNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Diethylamino)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto the thiophene ring. One common method is the borylation of the corresponding halogenated thiophene derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Diethylamino)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(5-(Diethylamino)thiophen-2-yl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The diethylamino group can influence the electronic properties of the thiophene ring, affecting the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which enhances its electron-donating properties. This can lead to increased reactivity in certain chemical reactions compared to its analogs.

Eigenschaften

Molekularformel

C8H14BNO2S

Molekulargewicht

199.08 g/mol

IUPAC-Name

[5-(diethylamino)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H14BNO2S/c1-3-10(4-2)8-6-5-7(13-8)9(11)12/h5-6,11-12H,3-4H2,1-2H3

InChI-Schlüssel

UVUJHEPXYRQMNR-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(S1)N(CC)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.